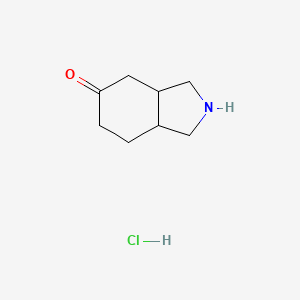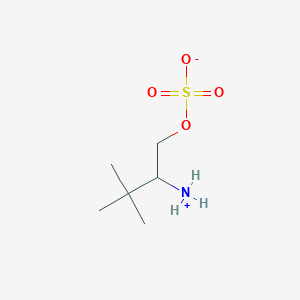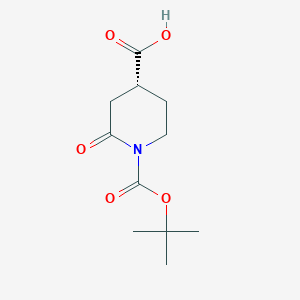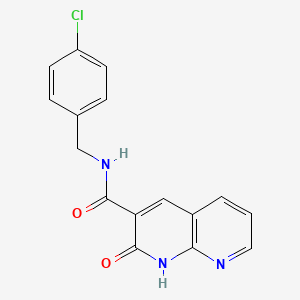
Methyl 6-hydroxy-5-iodo-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H8INO3. It is a derivative of nicotinic acid and contains iodine, which makes it particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-iodo-2-methylnicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. One common method includes the reaction of 6-hydroxy-2-methylnicotinic acid with iodine in the presence of a suitable oxidizing agent. The resulting iodinated product is then esterified using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale iodination and esterification processes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-hydroxy-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is Methyl 6-oxo-5-iodo-2-methylnicotinate.
Reduction: The major product is Methyl 6-hydroxy-2-methylnicotinate.
Substitution: The major products depend on the nucleophile used, such as Methyl 6-hydroxy-5-thio-2-methylnicotinate when using a thiol.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 6-hydroxy-5-iodo-2-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodine and hydroxyl groups. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-hydroxy-5-iodonicotinate
- Ethyl 6-hydroxy-5-iodo-2-methylnicotinate
- Methyl 6-hydroxy-5-bromo-2-methylnicotinate
Uniqueness
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is unique due to its specific substitution pattern, which includes both a hydroxyl group and an iodine atom. This combination allows for unique chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
methyl 5-iodo-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) |
Clave InChI |
XVFMQAWHLWMTFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=O)N1)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)









![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)


